![molecular formula C9H12ClN3 B3021464 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride CAS No. 88704-72-7](/img/structure/B3021464.png)
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride
Overview
Description
“2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 88704-72-7. It has a molecular weight of 197.67 . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2,(H,11,12);1H . This indicates that the compound consists of a benzimidazole ring attached to an ethanamine group, along with a hydrochloride group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Anticancer Drug Development
A study has shown that a Pd(II) complex derived from a ligand containing the 2-(1H-benzo[d]imidazol-2-yl) structure exhibited excellent antiproliferative potency against various carcinoma cell lines . The complex showed a significant IC50 value of ∼10 μm against the Ehrlich ascites carcinoma (EAC) cell line . The study suggests that the Pd(II) complex could be developed as a potent anticancer drug in the future .
Synthesis of Novel Compounds
The 2-(1H-benzo[d]imidazol-2-yl) structure has been used in the synthesis of novel compounds . For example, a method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Therapeutic Applications
The 2-(1H-benzo[d]imidazol-2-yl) structure is also found in various therapeutic compounds . However, the specific therapeutic applications of these compounds are not detailed in the search results.
Pharmacological Research
Compounds containing the 2-(1H-benzo[d]imidazol-2-yl) structure have been used in pharmacological research . For example, they have been used in studies investigating the blocking of AQ signal reception at the level of PqsR .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for “2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride” are not available, research into benzimidazole derivatives is ongoing due to their potential therapeutic applications . Further studies could explore the synthesis, characterization, and biological evaluation of similar compounds .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit cytotoxic and antiviral activity against a panel of rna and dna viruses .
Mode of Action
It is known that benzimidazole derivatives can exhibit different modes of action, potentially due to the combination of two or more heterocyclic pharmacophores in a single entity .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is noted that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could enhance its bioavailability.
Result of Action
Benzimidazole derivatives have been reported to show cytotoxic and antiviral activities , suggesting that they may induce cell death and inhibit viral replication at the molecular and cellular levels.
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature , indicating that certain environmental conditions may be necessary to maintain its stability and efficacy.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMJOSXHYYCNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride | |
CAS RN |
4499-07-4 | |
Record name | NSC67437 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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